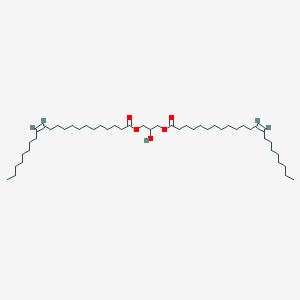

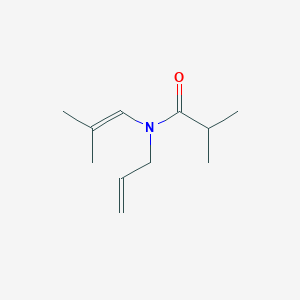

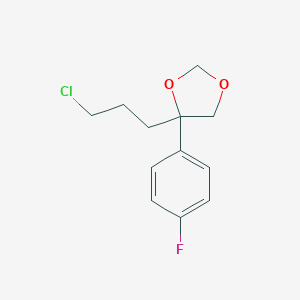

![molecular formula C11H7ClF3NS B144678 4-(氯甲基)-2-[4-(三氟甲基)苯基]-1,3-噻唑 CAS No. 135873-35-7](/img/structure/B144678.png)

4-(氯甲基)-2-[4-(三氟甲基)苯基]-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of significant interest due to their wide range of applications in medicinal chemistry and materials science. The compound 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, although not directly synthesized in the provided papers, shares structural similarities with the compounds discussed in the research. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles involved a multi-step process starting from commercially available 4-trifluoromethoxyaniline, with the thiazole ring being added in three steps using chloroacylation followed by heterocyclization with thioamides/thioureas . Similarly, the synthesis of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was achieved by reacting 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, a novel hydrazone derivative containing a thiazole ring was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, with the molecular geometry and vibrational frequencies calculated using density functional theory (DFT) . The crystal structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was determined to be monoclinic with space group P21/c . These studies provide insights into the structural characteristics of thiazole derivatives that could be relevant to the compound of interest.

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of reactivities due to the presence of both electron-rich and electron-deficient sites within the heterocyclic system. The reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, involves ring opening to produce a thioketene intermediate that can further react with nucleophiles to form various heterocyclic compounds . This demonstrates the potential for thiazole derivatives to undergo diverse chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as chloromethyl and trifluoromethyl groups can affect the compound's polarity, solubility, and stability. The crystal structure analysis of related compounds provides information on the molecular packing, hydrogen bonding, and other non-covalent interactions that can influence the compound's properties . Additionally, quantum chemical calculations, such as those performed for 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, can predict vibrational spectra and non-covalent interactions, which are crucial for understanding the compound's behavior in different environments .

科学研究应用

合成和结构研究

与“4-(氯甲基)-2-[4-(三氟甲基)苯基]-1,3-噻唑”相关的衍生物的合成一直是一个重要的研究领域。Buceta等人(2004年)专注于合成4-(3,3,3-三氟-2-三氟甲基-1-丙烯基)-1,3-噻唑衍生物,采用各种光谱方法进行结构和构象研究,包括FT-IR、NMR、拉曼、X射线和质谱,辅以从头算Hartree–Fock(HF)和密度泛函理论(DFT)计算(Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004)。刘天宝、彭艳芬和邹建平(2008年)探讨了4-氯甲基-3-苯胺基-2-(4-甲基苯甲酰亚胺)噻唑的合成和分子结构,揭示了其晶体结构和形成机制(Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008)。

抗菌和抗癌活性

对噻唑衍生物的抗菌和抗癌活性进行研究,包括类似于“4-(氯甲基)-2-[4-(三氟甲基)苯基]-1,3-噻唑”的结构,旨在确定它们的潜在治疗应用。值得注意的是,合成和评估了对多种细胞系表现出显著抗癌活性的新型噻唑-5-羧酰胺衍生物,揭示了这类化合物在癌症治疗中的潜力(Cai, Liu, Li, Wei-li, Liu, & Sun, 2016)。

缓蚀作用

噻唑衍生物也被研究其缓蚀性能,为其在保护金属免受腐蚀方面的应用提供了见解。Quraishi和Sharma(2005年)合成并评估了噻唑作为轻钢在酸性溶液中的缓蚀剂的效率,展示了它们在工业应用中的潜在用途(Quraishi & Sharma, 2005)。

安全和危害

未来方向

属性

IUPAC Name |

4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNNZROJKFRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371489 |

Source

|

| Record name | 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

CAS RN |

135873-35-7 |

Source

|

| Record name | 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

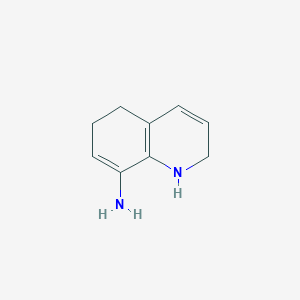

![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)

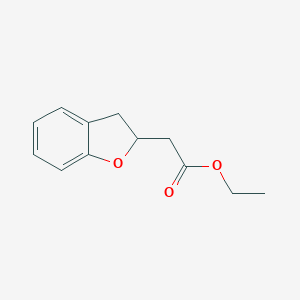

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)